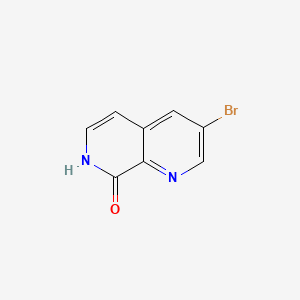

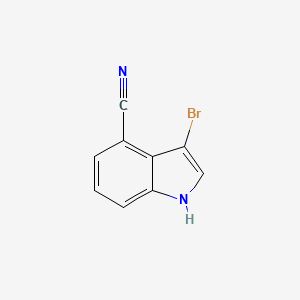

![molecular formula C6H3BrN2O B592052 7-Bromooxazolo[4,5-c]pyridine CAS No. 1256822-23-7](/img/structure/B592052.png)

7-Bromooxazolo[4,5-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromooxazolo[4,5-c]pyridine is a specialty chemical used in the pharmaceutical industry . It is often used for pharmaceutical testing and as an intermediate in the synthesis of other compounds .

Synthesis Analysis

The synthesis of this compound and related compounds has been discussed in several papers . These papers discuss various methods of constructing the oxazolopyridine system, including reactions with 5-aminoisoxazoles and 1,3-dielectrophiles .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The compound has a molecular weight of 199.01 and its InChI key is GDBJFHNKXMBMTP-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving this compound have been explored in various studies . These studies discuss the reactivity of the compound and its derivatives, including their reactions with electrophiles and nucleophiles .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . More detailed physical and chemical properties may be similar to those of pyridine, which is a related compound .Scientific Research Applications

Synthesis and Structural Analysis

7-Bromooxazolo[4,5-c]pyridine and its derivatives play a crucial role in the field of organic synthesis and structural analysis. The compound serves as a versatile intermediate for the development of diverse heterocyclic compounds. For instance, Tang et al. (2014) outlined the preparation of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines through bromine-mediated oxidative cyclization, demonstrating the compound's utility in generating complex structures with potential for further chemical modifications (Tang et al., 2014). This work highlights the structural versatility and reactivity of brominated oxazolopyridine derivatives, making them valuable for synthesizing novel chemical entities.

Antiviral Applications

In the realm of antiviral research, Wang et al. (2005) synthesized N3,5'-cyclo-4-(beta-D-ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one derivatives, including brominated analogs, which exhibited potent anti-HCV activity. This study exemplifies the potential of bromooxazolopyridine derivatives in the design of new antiviral agents, providing a foundation for further exploration within antiviral drug development (Wang et al., 2005).

Cognitive Disorder Treatment

The development of treatments for cognitive disorders has also benefited from the structural features of this compound derivatives. O’Donnell et al. (2010) identified a novel alpha 7 nicotinic acetylcholine receptor agonist based on the oxazolopyridine framework, showing promise for treating cognitive deficits in conditions like schizophrenia and Alzheimer's disease. This research underscores the therapeutic potential of such compounds in addressing neurological and psychiatric disorders (O’Donnell et al., 2010).

Antioxidant Activity

Exploring the antioxidant properties of heterocyclic compounds, Smolsky et al. (2022) investigated the antioxidant activity of [1,2,4]triazolo[1,5-a]pyridine derivatives, revealing that bromine-substituted analogs exhibited significant effects on erythrocyte membrane stability. This study highlights the potential of brominated oxazolopyridine derivatives as antioxidant agents, offering insights into their pharmacological applications (Smolsky et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-bromo-[1,3]oxazolo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWOBNSSVJNXJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C=N1)Br)OC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856918 |

Source

|

| Record name | 7-Bromo[1,3]oxazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256822-23-7 |

Source

|

| Record name | 7-Bromo[1,3]oxazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester](/img/structure/B591971.png)

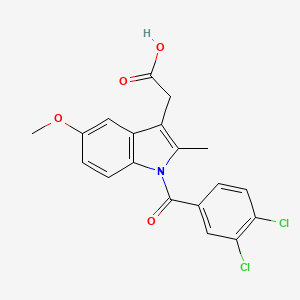

![Methyl 2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B591976.png)